molecular formula C60H90N16O22S4 B582999 Guanylin (rat, mouse) CAS No. 144940-98-7

Guanylin (rat, mouse)

Cat. No.: B582999
CAS No.: 144940-98-7
M. Wt: 1515.71
InChI Key: VGFLUTOEMABSGC-RAJPIYRYSA-N
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Description

Guanylin is a peptide hormone primarily found in the intestines of rats and mice. It plays a crucial role in regulating electrolyte and water balance in the gastrointestinal tract. Guanylin activates guanylate cyclase C, leading to an increase in cyclic guanosine monophosphate levels, which in turn stimulates chloride and bicarbonate secretion while inhibiting sodium absorption .

Mechanism of Action

Target of Action

Guanylin is a gastrointestinal peptide hormone that primarily activates guanylate cyclase C (GC-C) . This receptor is expressed throughout the intestinal epithelium from the duodenum to the colon in mammals . The major site of expression of GC-C is in the gastrointestinal tract, although this receptor and its ligands play a role in ion secretion in other tissues as well .

Mode of Action

Guanylin interacts with its target, GC-C, to increase intracellular levels of cyclic guanosine monophosphate (cGMP) . The binding of guanylin to GC-C enhances the production and intracellular accumulation of cGMP . This interaction results in the stimulation of chloride secretion, which leads to increased intestinal fluid secretion .

Biochemical Pathways

The primary biochemical pathway affected by guanylin involves the regulation of intestinal fluid and ion homeostasis via cGMP . Guanylin stimulates membrane guanylate cyclases (GC) and regulates intestinal and renal function via cGMP . The activation of GC-C by guanylin leads to an increase in intracellular cGMP levels, which in turn stimulates transepithelial chloride and bicarbonate secretion into the intestinal lumen .

Pharmacokinetics

It is known that guanylin is produced by the epithelium and is secreted mucosally to act locally on an apical receptor .

Result of Action

The activation of GC-C by guanylin and the subsequent increase in cGMP levels result in the stimulation of chloride secretion, leading to increased intestinal fluid secretion . This can influence various physiological processes, including ion and fluid homeostasis, satiety, abdominal pain, growth, and intestinal barrier integrity .

Action Environment

The action of guanylin can be influenced by various environmental factors. . This suggests that dietary factors can influence the expression and action of guanylin. Furthermore, the specific cellular distribution of guanylin differs between the duodenum and colon and between different species, indicating that the local cellular environment can also influence the action of guanylin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanylin can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Industrial Production Methods: Industrial production of guanylin involves recombinant DNA technology. The gene encoding guanylin is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces guanylin, which is subsequently purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Guanylin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Guanylin has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Guanylin: Guanylin is unique in its specific expression in the intestines and its role in regulating fluid and electrolyte balance. Unlike uroguanylin, which is also found in the kidneys, guanylin’s primary site of action is the gastrointestinal tract .

Biological Activity

Guanylin is a peptide hormone primarily expressed in the gastrointestinal tract of various species, including rats and mice. It plays a pivotal role in fluid homeostasis, electrolyte balance, and gastrointestinal function through its interaction with guanylate cyclase receptors, particularly guanylate cyclase C (GC-C). This article synthesizes current research findings on the biological activity of guanylin, focusing on its mechanisms, physiological effects, and implications for health.

Guanylin is a 15-amino-acid peptide that acts as an agonist for the GC-C receptor located on the apical membrane of enterocytes in the intestine. Upon binding to this receptor, guanylin activates guanylate cyclase, leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). This signaling cascade results in various physiological responses:

  • Increased secretion of electrolytes and water into the intestinal lumen.
  • Regulation of intestinal motility and epithelial cell proliferation.
  • Modulation of renal function , influencing sodium and water excretion.

Table 1: Guanylin Signaling Pathway

StepDescription
1Guanylin binds to GC-C receptor.
2Activation of GC-C converts GTP to cGMP.
3cGMP activates protein kinase G (PKG).
4PKG mediates physiological responses such as electrolyte secretion.

Intestinal Function

Research indicates that guanylin is crucial for maintaining fluid balance in the intestines. In studies involving mice with targeted inactivation of the guanylin gene, significant alterations were observed:

  • Increased Colonic Epithelial Proliferation : Guanylin null mice exhibited higher rates of colonic epithelial cell proliferation, suggesting that guanylin may play a role in regulating intestinal cell turnover and potentially influencing tumorigenesis in the colon .
  • Altered cGMP Levels : These mice showed reduced levels of cGMP in colonic mucosa, which correlates with increased proliferation rates .

Renal Effects

Guanylin also influences renal function. Studies have demonstrated that both guanylin and its homolog uroguanylin can stimulate cGMP accumulation in renal tissues, suggesting a role in regulating renal blood flow and glomerular filtration rate:

  • Sodium Excretion : In vivo experiments indicated that guanylin treatment can lead to increased sodium excretion, mediated through GC-C-dependent pathways .
  • Potential GC-C Independent Mechanisms : Some findings suggest that guanylin may exert effects through mechanisms not solely reliant on GC-C, indicating a more complex regulatory role in renal physiology .

Case Study 1: Guanylin Gene Knockout Mice

In a study investigating the effects of guanylin gene knockout in mice, researchers found that while these mice developed normally without signs of intestinal obstruction or malabsorption, they exhibited altered colonic epithelial dynamics. The findings underscore the importance of guanylin in maintaining intestinal homeostasis and suggest its potential involvement in colorectal cancer susceptibility due to increased cell proliferation rates .

Case Study 2: High-Salt Diet Response

In rats subjected to a high-salt diet, increased urinary excretion of uroguanylin was observed alongside elevated cGMP levels. This response indicates that dietary sodium intake can modulate the activity of guanylin peptides, highlighting their role in fluid regulation under varying dietary conditions .

Properties

IUPAC Name

(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H90N16O22S4/c1-8-25(2)44-58(95)72-37-21-101-102-24-40(60(97)98)67-42(81)20-63-57(94)45(29(6)77)75-56(93)39(71-49(86)27(4)64-47(84)26(3)65-52(89)35(18-31-11-13-32(79)14-12-31)69-48(85)28(5)66-54(37)91)23-100-99-22-38(55(92)68-34(51(88)74-44)15-16-43(82)83)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33/h11-14,25-30,33-40,44-46,62,77-79H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFLUTOEMABSGC-RAJPIYRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H90N16O22S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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